urolithin B

Descripción general

Descripción

Urolithin B (UB) is an urolithin, a type of phenolic compounds produced in the human gut after absorption of ellagitannins-containing food such as pomegranate, strawberries, red raspberries, walnuts or oak-aged red wine . It has been recognized for its antioxidant and anti-inflammatory properties and is implicated in a range of health benefits .

Synthesis Analysis

Urolithin B is a metabolite produced by the gut microbiota from ellagitannins, a class of polyphenols found in various fruits and nuts . A study has identified Bifidobacterium pseudocatenulatum INIA P815 as a bacterium capable of producing urolithin A and B from ellagic acid.

Molecular Structure Analysis

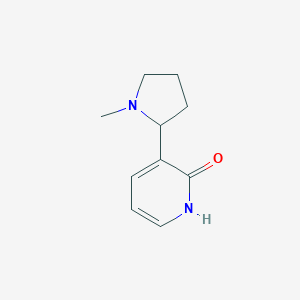

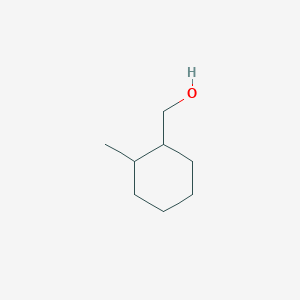

Urolithins are characterized as dibenzo [b,d]pyran-6-one derivatives. Their molecular structure allows them to interact with various biological pathways and receptors .

Chemical Reactions Analysis

Urolithin B inhibits NF-κB activity by reducing the phosphorylation and degradation of IκBα. It suppresses the phosphorylation of JNK, ERK, and Akt, and enhances the phosphorylation of AMPK .

Physical And Chemical Properties Analysis

The physical and chemical properties of urolithins have been explored through density functional theory (DFT) calculations. These studies provide insights into the drug-likeness, toxicity, bioactivity score, and chemical reactivity properties of urolithins.

Aplicaciones Científicas De Investigación

Anti-Inflammatory and Antioxidant Properties

Urolithin B is a natural compound produced by gut bacteria from ingested ellagitannins (ETs) and ellagic acid (EA), complex polyphenols abundant in foods such as pomegranates, raspberries, blueberries, and chestnuts . It has garnered considerable attention due to its wide range of nutraceutical effects and relatively high potency . Urolithin B prevents the development of hyperlipidemia, cardiovascular disease (CVD), and tumors due to its strong antioxidant and anti-inflammatory properties .

Cardiovascular Disease Prevention

Treatment with Urolithin B decreased the lipid plaque deposition in the model group and also inhibited lipid uptake and cholesterol efflux in ox-LDL treated in murine J774 and human THP-1 macrophage cell lines . This suggests that Urolithin B could be beneficial in preventing cardiovascular diseases.

Cardiomyocyte Recovery

Cardiac dysfunction and toxicity, including cellular contractility, calcium dynamics, and glycogen accumulation, were recovered by urolithin B-glucuronide (Uro B-gluc) in a TMAO-induced rat cardiomyocyte model . This demonstrates the good ability of Uro B-gluc in counteracting TMAO-produced cardiomyocyte impairment.

Anti-Aging Effects

Urolithin B has shown positive effects in many disease studies, such as obesity, diabetes, osteoporosis, cancer, learning and memory disorders, and other diseases . This has inspired researchers to further study and apply Urolithin B as a potential anti-aging drug .

Metabolic Regulation

Urolithin A and Urolithin B treatment have been shown to increase intermediate metabolites, especially glucose, succinic acid, and acetolactate, in leukemic cells . This suggests that leukemic cells have switched to a more oxidative phosphorylation (OXPHOS) phenotype, regulated by Urolithin A and B treatment .

Potential Anti-Cancer Effects

Due to its anti-inflammatory and antioxidant properties, Urolithin B has been studied for its potential anti-cancer effects . While more research is needed, the initial findings are promising.

Mecanismo De Acción

Urolithin B (Uro B) is a natural compound produced by gut bacteria from ingested ellagitannins (ETs) and ellagic acid (EA), complex polyphenols abundant in foods such as pomegranates, raspberries, blueberries, and chestnuts .

Target of Action

Urolithin B targets several key proteins and enzymes in the body. It inhibits 17β-hydroxysteroid dehydrogenases (17β-HSD1), an enzyme involved in dihydrotestosterone (DHT) inactivation and in the conversion of inactive estrone (E1) to estradiol (E2), and hence, critical for estradiol synthesis . It also reduces the production of reactive oxygen species (ROS) and NADPH oxidase subunit expression .

Mode of Action

Urolithin B interacts with its targets to exert powerful antioxidant and anti-inflammatory activities. It reduces the production of ROS and NADPH oxidase subunit expression and upregulates hemeoxygenase-1 expression via Nrf2/ARE signaling . It also inhibits JNK, ERK, and Akt phosphorylation, enhancing AMPK phosphorylation .

Biochemical Pathways

Urolithin B affects several biochemical pathways. It downregulates the HMGB1-TLR4-NF-κB pathway, which is involved in inflammation and immune response . It also alters leukemic cell metabolism, leading to changes in glutamine metabolism, one-carbon metabolism, and lipid metabolism .

Pharmacokinetics

The pharmacokinetics of Urolithin B involves its absorption, distribution, metabolism, and excretion (ADME). It is produced by gut bacteria from ingested ETs and EA . The biological distribution of Uro B is markedly dependent on the protein transporter; thus, cellular uptake of Uro B may involve drug target tissues . Its bioavailability is influenced by factors such as the gut microbiota and diet .

Result of Action

Urolithin B has a wide range of health benefits due to its strong antioxidant and anti-inflammatory properties. It prevents the development of hyperlipidemia, cardiovascular disease (CVD), and tumors . It also weakens the injury to the small intestine and ameliorates intestinal immunity function . In a TMAO-induced rat cardiomyocyte model, Urolithin B-glucuronide (Uro B-gluc) recovered cardiac dysfunction and toxicity, including cellular contractility, calcium dynamics, and glycogen accumulation .

Action Environment

The action of Urolithin B is influenced by environmental factors such as diet and gut microbiota. The gut microbiota plays a crucial role in the production of Urolithin B from ingested ETs and EA . Dietary intake of ETs and EA-rich foods can influence the production and bioavailability of Urolithin B .

Safety and Hazards

When handling urolithin B, it is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Direcciones Futuras

Urolithin B has shown potential in various in vivo and in vitro models. For instance, it has been shown to attenuate intestinal immunity dysfunction in aging mice and protect against myocardial ischemia/reperfusion injury via the p62/Keap1/Nrf2 signaling pathway . Therefore, urolithin B can be considered a potential agent suitable for the effective treatment of osteoarthritis in the future .

Propiedades

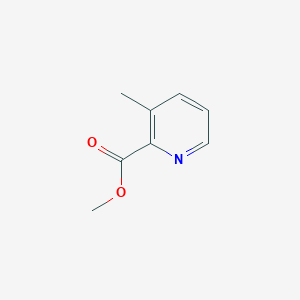

IUPAC Name |

3-hydroxybenzo[c]chromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O3/c14-8-5-6-10-9-3-1-2-4-11(9)13(15)16-12(10)7-8/h1-7,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXUQMTRHPNOXBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C=C(C=C3)O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00150610 | |

| Record name | Urolithin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00150610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Urolithin B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013696 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

urolithin B | |

CAS RN |

1139-83-9 | |

| Record name | Urolithin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1139-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urolithin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001139839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1139-83-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94726 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urolithin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00150610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-6H-benzo[c]chromen-6-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-HYDROXY-3,4-BENZOCOUMARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B1S2YM5F6G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Urolithin B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013696 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of urolithin B in combating osteoarthritis?

A1: Urolithin B demonstrates anti-inflammatory, antioxidant, and anti-proteinase activities in interleukin-1β-induced human chondrocytes, a model for osteoarthritis. [] It inhibits the overexpression of inflammatory markers (COX2), nitrosative markers (NOS2), and matrix metalloproteinases (MMPs -1, -3, 13), thereby protecting cartilage from degradation. [] You can find more details in this research paper:

Q2: How does urolithin B contribute to the prevention of atherosclerosis?

A2: Urolithin B, along with its conjugated metabolite urolithin B sulfate, modulates the expression of key proteins involved in reverse cholesterol transport (RCT), namely ABCA1 and SR-BI. [] This modulation enhances cholesterol efflux from macrophage cells, reducing lipid plaque deposition, a hallmark of atherosclerosis. []

Q3: Can urolithin B protect against myocardial arrhythmias after acute myocardial infarction?

A3: Studies suggest that urolithin B may reduce the susceptibility to myocardial arrhythmias following hypoxia, a condition mimicking acute myocardial infarction. [] It achieves this by inhibiting cardiomyocyte apoptosis via activation of the Akt/mTOR pathway and suppressing nerve remodeling by inhibiting NF-κB nuclear translocation. []

Q4: How does urolithin B impact insulin secretion in the context of type 2 diabetes?

A4: Research indicates that urolithin B can protect pancreatic β-cells from the damaging effects of Islet Amyloid Polypeptide (IAPP) aggregation, a key factor in type 2 diabetes. [] Urolithin B appears to modulate IAPP aggregation kinetics, reduce IAPP-induced oxidative stress, and improve mitochondrial respiration in β-cells, ultimately enhancing glucose-stimulated insulin secretion. []

Q5: Does urolithin B have an effect on osteoclastogenesis?

A5: Yes, urolithin B has been shown to inhibit RANKL-induced osteoclast differentiation and activation, key processes in bone resorption. [] The proposed mechanism involves the attenuation of intracellular reactive oxygen species (ROS) levels, suppression of RANKL-induced signaling pathways (NF-κB, MAPK, and Akt), and downregulation of osteoclast-specific genes. []

Q6: What is the molecular formula and weight of urolithin B?

A6: Urolithin B has the molecular formula C13H8O4 and a molecular weight of 228.2 g/mol. []

Q7: How can the bioavailability of urolithin B be improved?

A7: While not directly addressed in the provided research, improving the bioavailability of urolithin B could potentially involve strategies like encapsulation in nanoparticles, formulation with permeation enhancers, or development of prodrugs.

Q8: What is the primary route of metabolism and excretion for urolithin B?

A8: Studies indicate that urolithin B undergoes extensive phase II metabolism, primarily glucuronidation and sulfation. [, , ] These conjugated metabolites are then excreted mainly in urine and bile, with glucuronide conjugates being more abundant in urine and sulfate conjugates dominating in plasma. []

Q9: How long do urolithin B metabolites persist in the body after ingestion of ellagitannin-rich foods?

A9: Urolithin metabolites, particularly urolithin A glucuronide, have been detected in human urine up to 48 hours after consumption of ellagitannin-rich foods like pomegranate juice. [] This suggests a relatively long persistence in the body, likely due to enterohepatic circulation. []

Q10: Has urolithin B demonstrated efficacy in any preclinical models of disease?

A10: Yes, preclinical studies have shown promising results with urolithin B in various disease models: - Osteoarthritis: Urolithin B attenuated cartilage degeneration and inflammation in an anterior cruciate ligament transection model in vitro and ex vivo. [] - Atherosclerosis: Urolithin B reduced lipid plaque deposition in apoE-/- mice. [] - Cardiac arrhythmias: Urolithin B reduced susceptibility to arrhythmias in a hypoxia-induced model in vitro. [] - Type 2 diabetes: Urolithin B protected pancreatic β-cells from IAPP-induced toxicity and improved insulin secretion in vitro. [] - Osteoporosis: Urolithin B suppressed osteoclastogenesis in vitro and reduced bone loss in ovariectomized mice. [, ]

Q11: What types of in vitro assays have been used to study the biological activity of urolithin B?

A11: Various in vitro assays have been employed to investigate urolithin B, including: - Cell viability assays (MTT assay) [, ] - Flow cytometry for cell cycle analysis and apoptosis detection [] - Reactive oxygen species (ROS) measurements [] - Western blotting for protein expression analysis [, , , ] - Quantitative RT-PCR for gene expression analysis [] - Enzyme assays (e.g., tyrosinase, MAO-A) [, ] - Cell migration assays []

Q12: Are there any known biomarkers for predicting the efficacy or monitoring the response to urolithin B treatment?

A12: While the research does not directly identify specific biomarkers for urolithin B efficacy, measuring the levels of urolithin B and its metabolites (glucuronides and sulfates) in plasma and urine could potentially serve as indicators of exposure and metabolism. Further research is needed to establish their correlation with therapeutic outcomes. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B150799.png)

![(1H-Benzo[d]imidazol-2-yl)methanamine hydrochloride](/img/structure/B150802.png)

![N-[2-(4-methoxyphenoxy)phenyl]methanesulfonamide](/img/structure/B150814.png)